1-Boc-3-pyrrolidinol

Enantioselective Catalysis Asymmetric Amination Gold Catalysis

Researchers synthesizing chiral pyrrolidine cores face competing amine nucleophilicity when using unprotected pyrrolidinol, causing side reactions and low regioselectivity. 1-Boc-3-pyrrolidinol solves this with acid-labile Boc protection stable under basic/nucleophilic conditions, enabling selective late-stage deprotection. • Gold-catalyzed cyclization: 97% yield, 80% ee vs. poor selectivity with Bn-protected analogs • Engineered carbonyl reductases: up to 95% ee and 26.8-fold enhanced catalytic efficiency • High-yielding Boc protection (99%) for pseudopeptide HIV-1 protease inhibitors

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 103057-44-9
Cat. No. B027676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-pyrrolidinol
CAS103057-44-9
Synonyms1,1-Dimethylethyl 3-Hydroxypyrrolidine-1-carboxylate;  1-(tert-Butoxycarbonyl)-3-pyrrolidinol;  1-(tert-Butyloxycarbonyl)-3-hydroxypyrrolidine
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3
InChIKeyAPCBTRDHCDOPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-pyrrolidinol Specifications & Physicochemical Profile


1-Boc-3-pyrrolidinol (tert-butyl 3-hydroxypyrrolidine-1-carboxylate) is a key N-Boc-protected pyrrolidine building block widely employed in pharmaceutical and agrochemical intermediate synthesis . It is commercially available as a racemic mixture (CAS 103057-44-9) or as single enantiomers (R: 109431-87-0; S: 101469-92-5), typically supplied as a white to off-white crystalline powder with a melting point of 60–64°C and a purity of ≥97% (GC/HPLC) . Its primary utility stems from the orthogonal reactivity of its secondary hydroxyl group and the acid-labile Boc-protected amine, enabling selective functionalization in multi-step syntheses [1].

Role N-Boc-protected pyrrolidine building block
Core utility Orthogonal reactivity for multi-step synthesis
Typical use Pharmaceutical and agrochemical intermediate synthesis

Why Alternatives Cannot Replace 1-Boc-3-pyrrolidinol


Direct substitution of 1-Boc-3-pyrrolidinol with unprotected 3-pyrrolidinol or analogs bearing alternative N-protecting groups (e.g., Cbz, Fmoc, Bn) is not functionally equivalent in complex synthesis. Unprotected pyrrolidines exhibit competing nucleophilicity at the amine, leading to side reactions and low regioselectivity. Alternative N-protecting groups, while similar in function, display markedly different performance in key transformations, affecting both reaction yield and stereochemical outcome [1]. Specifically, the N-Boc group confers acid-labile orthogonality that is stable to basic and nucleophilic conditions, enabling selective deprotection late in a synthetic sequence, a feature not shared by base-labile groups like Fmoc or hydrogenolyzable groups like Cbz . The quantitative evidence below details how these differences translate to measurable advantages for 1-Boc-3-pyrrolidinol.

Target: Boc-protected
Acid-labile orthogonality stable to base/nucleophiles
Enables selective late-stage deprotection
High-yielding protection and deprotection chemistry
Alternatives may not transfer
Unprotected pyrrolidine leads to amine-based side reactions and low regioselectivity
Fmoc group is base-labile and may not survive nucleophilic conditions
Cbz/Bn groups require hydrogenolysis, limiting functional group tolerance

1-Boc-3-pyrrolidinol vs. N-Protected Analogs


Gold-Catalyzed Enantioselective Cyclization

In a gold(I)-catalyzed intramolecular enantioselective dehydrative amination, the N-Boc-protected allylic alcohol substrate (entry 3) delivered the corresponding pyrrolidine in 97% isolated yield and 80% enantiomeric excess (ee). This performance is comparable to the N-Cbz substrate (99% yield, 79% ee) and significantly surpasses the N-Bn substrate (100% conversion, 29% ee) under identical reaction conditions [1].

Gold-catalyzed enantioselective cyclization
Head-to-head
97% yield, 80% ee (Boc)
Boc
Cbz: 99%, 79% ee
Bn: 100% conv, 29% ee
Fmoc: 95%, 91% ee
Supports a balanced yield-selectivity profile vs. Bn analogs
Au(I) catalyst, 40 °C, 48 h
Enantioselective Catalysis Asymmetric Amination Gold Catalysis Pyrrolidine Synthesis

Engineered Carbonyl Reductase Enantioselectivity

Using an engineered carbonyl reductase (CpCR) mutant L34A/W116A, the reduction of N-Boc-pyrrolidone (NPBO) produced (S)-N-Boc-pyrrolidinol ((S)-NBPL) with 95% enantiomeric excess (ee) and a 26.8-fold increase in catalytic efficiency (kcat/Km) relative to the wild-type enzyme. The same study developed a second mutant (L34A/W116T/F285C/W286S) that produced the (R)-enantiomer with 94% ee [1]. This demonstrates the unique ability of the Boc-protected substrate to be efficiently processed by engineered biocatalysts to yield high-value chiral alcohols.

Engineered carbonyl reductase enantioselectivity
Class-level
95% ee (S), 94% ee (R)
Reported biocatalytic access to both enantiomers with high optical purity
26.8-fold kcat/Km improvement over wild-type enzyme
Biocatalysis Carbonyl Reductase Enantioselective Reduction Enzyme Engineering

Boc Protection Synthesis Efficiency

A standard Boc protection of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane proceeds in 99% isolated yield after 12 hours at room temperature, affording (R)-1-Boc-3-pyrrolidinol as a colorless oil . This near-quantitative yield highlights the high efficiency and reliability of the Boc protection strategy for this scaffold, minimizing material waste and simplifying purification in large-scale syntheses.

Boc protection synthesis efficiency
Data to verify
99% isolated yield
Supports high-efficiency N-protection workflow
Boc₂O, Et₃N, CH₂Cl₂, rt, 12 h
Protecting Group Chemistry Boc Protection Pyrrolidine Synthesis Process Chemistry

Whole-Cell Biotransformation with Immobilized Sphingomonas

In a whole-cell biocatalytic hydroxylation using gelatin microsphere-immobilized Sphingomonas sp. HXN-200, both N-Boc-pyrrolidine and N-Cbz-pyrrolidine were successfully converted to their corresponding 3-hydroxy derivatives. The immobilized system significantly enhanced the conversion yield and reaction rate for both substrates compared to freely suspended cells, and notably, the system maintained high conversion yield for N-Boc-pyrrolidine hydroxylation across multiple reaction cycles, demonstrating the robustness of the Boc-protected substrate in a scalable bioprocess [1].

Whole-cell biotransformation with immobilized Sphingomonas
Head-to-head
Stable conversion yield upon reuse
Reported robust performance of Boc substrate in scalable bioprocess
500 mL bioreactor, immobilized HXN-200 cells
Biotransformation Hydroxylation Biocatalysis Immobilized Cells

Orthogonal Protecting Group Strategy

1-Boc-3-pyrrolidinol serves as a critical intermediate in the synthesis of pyrrolidinone-containing pseudopeptides, which act as HIV-1 protease inhibitors . The Boc group remains stable under the basic and nucleophilic conditions required for O-alkylation or esterification of the hydroxyl group, yet can be cleanly removed under mild acidic conditions (e.g., TFA) to liberate the free amine for subsequent amide bond formation [1]. This orthogonal stability profile is distinct from base-labile protecting groups (e.g., Fmoc) or hydrogenolyzable groups (e.g., Cbz, Bn), which would not survive the same reaction sequence.

Orthogonal protecting group strategy
Class-level
Boc stable to base/nucleophiles; acid-labile
Orthogonal stability profile enables specific multi-step sequences
Essential for validated routes to peptidomimetic targets
Protecting Group Orthogonality Multi-Step Synthesis Peptidomimetics HIV Protease Inhibitors

Chiral Purity and Scalability

Commercially available enantiopure forms of 1-Boc-3-pyrrolidinol, such as (S)-(+)-N-Boc-3-pyrrolidinol (CAS 101469-92-5), are routinely supplied with high enantiomeric excess (≥99% ee) and HPLC purity (≥98%), along with controlled water content (≤0.5% by Karl Fischer) . This high level of chiral purity is critical for downstream asymmetric synthesis, as even small amounts of the opposite enantiomer can significantly impact the biological activity of final drug candidates. The Boc group's stability during storage and shipping further ensures consistent quality upon receipt .

Chiral purity and scalability
Data to verify
≥99% ee, ≥98% HPLC purity
Commercially reported benchmark for chiral intermediate quality
Water content ≤0.5% KF; store at 2-8 °C
Chiral Synthesis Enantiomeric Excess Quality Control Pharmaceutical Intermediates

1-Boc-3-pyrrolidinol Application Scenarios


Asymmetric Synthesis via Gold Catalysis

Based on the direct comparative data showing 97% yield and 80% ee in gold-catalyzed cyclization, 1-Boc-3-pyrrolidinol is an ideal starting material for constructing enantiomerically enriched pyrrolidine cores. Its Boc protection ensures high yield and selectivity compared to Bn-protected substrates, making it the preferred choice for medicinal chemistry groups synthesizing chiral pyrrolidine libraries [1].

Biocatalytic Production of Chiral Alcohols

The demonstrated ability of engineered carbonyl reductases to process N-Boc-pyrrolidone to both (R)- and (S)-N-Boc-pyrrolidinol with up to 95% ee and 26.8-fold enhanced catalytic efficiency positions this compound as a key substrate for green, enzymatic manufacturing of chiral pharmaceutical intermediates. Procurement of the racemic or enantiopure building block enables access to this efficient biocatalytic route [2].

HIV Protease Inhibitor Intermediate Synthesis

The high-yielding Boc protection (99%) and orthogonal stability of the Boc group under basic and nucleophilic conditions make 1-Boc-3-pyrrolidinol the scaffold of choice for constructing pyrrolidinone-containing pseudopeptides, a validated class of HIV-1 protease inhibitors. Its use minimizes side reactions and simplifies purification in large-scale process chemistry .

Whole-Cell Biotransformation for Hydroxylation

The successful conversion of N-Boc-pyrrolidine to its 3-hydroxy derivative using immobilized Sphingomonas sp. HXN-200 demonstrates the compound's compatibility with industrial biotransformation. The Boc substrate exhibited stable conversion yield upon repeated use, supporting its application in continuous bioprocessing for the sustainable production of hydroxylated pyrrolidine intermediates [3].

Application
Selection Property
Validation Focus
Asymmetric gold-catalyzed cyclization
Yield-ee balance over Bn analogs
Reaction yield and enantioselectivity review
Biocatalytic chiral alcohol production
Engineered enzyme substrate compatibility
Enantiomeric excess and catalytic efficiency review
Peptidomimetic intermediate synthesis
Orthogonal N-Boc stability profile
Protection/deprotection sequence compatibility
Industrial whole-cell biotransformation
Substrate robustness in immobilized systems
Conversion stability upon reuse cycles

Technical Documentation Hub

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